1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the fluoro and methoxy substituents: These groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the triazole moiety: This step involves a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-[9-[(2-Chloro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
- 1-[9-[(2-Fluoro-5-ethoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Uniqueness
The presence of the fluoro and methoxy substituents in 1-[9-[(2-Fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one imparts unique electronic and steric properties, which can influence its binding affinity and selectivity towards specific molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
1-[9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN5O2/c1-29-18-3-4-19(22)17(11-18)12-25-8-2-6-21(13-25)7-10-26(14-21)20(28)5-9-27-16-23-15-24-27/h3-4,11,15-16H,2,5-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLVKSIBHHSAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)C(=O)CCN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.